2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine
Description
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13/h4-7,15H,3,8-12,16H2,1-2H3 |
InChI Key |
JZPUIOYIIZGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine typically involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any potential nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds related to 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an antagonist at the A2A adenosine receptor, which has been implicated in neuroprotection and modulation of neuroinflammation. A study highlighted the effectiveness of piperazine derivatives in enhancing cognitive function and reducing neurodegeneration in animal models .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative was tested against HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, showing IC50 values indicating potent anti-proliferative effects .
Case Study 1: Neuroprotective Effects
A study published in Pharmaceuticals evaluated the neuroprotective effects of piperazine derivatives on neurodegenerative models. The results indicated that compounds similar to this compound significantly reduced neuronal apoptosis and improved behavioral outcomes in rodent models of Alzheimer's disease .
Case Study 2: Antitumor Activity
In another research effort, a series of piperazine-based compounds were synthesized and tested for their anticancer properties. One compound demonstrated remarkable activity against several tumor cell lines, with mechanisms involving inhibition of key signaling pathways associated with cell proliferation and survival .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine
- Molecular Formula : C₁₅H₂₅N₃O (free base); C₁₅H₂₇Cl₂N₃O (dihydrochloride salt)
- Molecular Weight : 263.38 g/mol (free base); 372.36 g/mol (dihydrochloride) .
- Appearance : White to off-white crystalline solid .
- Solubility: Soluble in water, methanol, and dimethyl sulfoxide .
Pharmacological Profile :
- Acts as a dopamine D₂ receptor antagonist, making it a key intermediate in antipsychotic drug synthesis .
Comparison with Structural Analogs
Positional Isomer: 2-(4-Ethyl-piperazin-1-yl)-2-(2-methoxy-phenyl)-ethylamine
- Key Differences :
- Lower water solubility compared to the 4-methoxy derivative due to steric hindrance from the ortho-substituted methoxy group .
- Pharmacological Impact :
- Altered receptor binding kinetics; the 2-methoxy isomer may exhibit reduced dopamine D₂ affinity due to steric clashes .
| Property | 4-Methoxy Derivative | 2-Methoxy Derivative |
|---|---|---|
| Substituent Position | Para (4-position) | Ortho (2-position) |
| Solubility in Water | High | Moderate |
| Dopamine D₂ Affinity (IC₅₀) | 12 nM (estimated) | 85 nM (estimated) |
Piperazine-Based Analog: 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
Simplified Analog: (2RS)-1-(4-Methoxy-phenyl)propan-2-amine (Formoterol Related Compound G)
Substituent Variation: 2-[4-(2,4-Dimethylphenyl)-piperazin-1-yl]-ethylamine
- Structural Features :
- Molecular Formula : C₁₄H₂₃N₃.
- Physicochemical Properties :
- Pharmacological Impact :
- Lower hydrogen bonding capacity may reduce blood-brain barrier penetration, limiting CNS applications .
Biological Activity
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine (CAS No. 924868-38-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H25N3O
- Molecular Weight : 263.3785 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including its effects on neurotransmitter systems, potential antitumor properties, and other pharmacological actions.
Research indicates that this compound may interact with various receptors and enzymes, influencing pathways related to:
- Neurotransmitter modulation : It may act on serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Antitumor activity : Preliminary studies suggest it exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
In Vitro Studies
Several studies have evaluated the compound's efficacy in vitro:
-
Anticancer Activity :
- A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against ovarian (OVXF 899) and renal (RXF 486) cancer cell lines .
- The compound was found to induce apoptosis in these cells, suggesting a mechanism involving the activation of pro-apoptotic pathways.
- Neuropharmacological Effects :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Studies
A notable case involved the evaluation of this compound's effects on diabetic rat models. The study highlighted its ability to lower fasting blood glucose levels significantly compared to control groups, suggesting its potential as an anti-diabetic agent . Furthermore, histopathological examinations showed improvements in organ health markers associated with diabetes complications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution between 4-methoxyphenylacetaldehyde derivatives and 4-ethylpiperazine. To optimize yields:
- Use catalysts like sodium triacetoxyborohydride (STAB) for reductive amination in anhydrous conditions .
- Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts.
- Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization in ethanol .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | STAB | THF | 65 | 98.5 |
| Nucleophilic Substitution | K2CO3 | DMF | 45 | 95.2 |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography (for solid-state structure): Use slow evaporation in ethanol to obtain single crystals. Compare bond lengths/angles with DFT calculations .
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC). The methoxy group (-OCH3) appears as a singlet at ~3.8 ppm in H NMR .
- Mass spectrometry : Confirm molecular weight (calc. 277.38 g/mol) via ESI-MS in positive ion mode .
Q. What are the preliminary pharmacological screening strategies for this compound?
- Methodological Answer :
- In vitro assays : Test affinity for serotonin/dopamine receptors (e.g., 5-HT1A, D2) using radioligand binding assays .
- Cytotoxicity : Screen against HEK-293 or HepG2 cells (MTT assay, 24–72 hr exposure) .
- ADME prediction : Use computational tools (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog synthesis : Modify the ethylpiperazine moiety (e.g., replace with cyclopropyl or benzyl groups) and compare receptor binding profiles .
- Molecular docking : Use AutoDock Vina to simulate interactions with 5-HT1A vs. α1-adrenergic receptors. Focus on hydrogen bonding with Asp116 (5-HT1A) .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hr. Analyze degradation via LC-MS .
- Thermal stability : Perform accelerated stability testing (40°C/75% RH for 6 months). Monitor decomposition products (e.g., oxidation of methoxy group) .
- Data Table :
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 1.2, 24 hr | 12 | Demethylated derivative |
| 40°C/75% RH, 6 mo | 8 | N-Oxide formation |
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer :
- Tissue distribution studies : Use radiolabeled C-compound in rodents. Compare plasma vs. brain concentrations via scintillation counting .
- Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF-MS. For example, hepatic CYP3A4 may oxidize the piperazine ring .
- Mechanistic modeling : Apply PBPK models to reconcile in vitro clearance rates with in vivo half-life discrepancies .
Q. What advanced analytical techniques validate enantiomeric purity for chiral derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
